molecular formula C10H6F3NO5S B12550987 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- CAS No. 142096-73-9

1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-

Cat. No.: B12550987
CAS No.: 142096-73-9
M. Wt: 309.22 g/mol
InChI Key: LWDWESSAGLWTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-: is a compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that are widely found in biologically active compounds and natural products. This particular compound is notable for its unique structure, which includes a trifluoroethylsulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the use of rhodium-catalyzed cascade reactions. This method utilizes a rhodium vinylcarbene to react with a nitrile, forming a nitrile ylide with extended conjugation. The reaction proceeds through a series of steps, including 1,7-electrocyclization and the attack of a second vinylcarbene, resulting in the formation of the desired isoindole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced isoindole derivatives.

    Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindole derivatives, while substitution reactions can produce a wide range of functionalized isoindoles .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its participation in cyclization reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- is unique due to the presence of the trifluoroethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable tool in various scientific applications .

Properties

CAS No.

142096-73-9

Molecular Formula

C10H6F3NO5S

Molecular Weight

309.22 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroethanesulfonate

InChI

InChI=1S/C10H6F3NO5S/c11-10(12,13)5-20(17,18)19-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2

InChI Key

LWDWESSAGLWTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.